- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

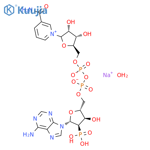

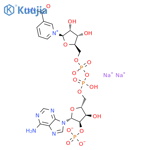

80443-35-2 structure

Nome do Produto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

N.o CAS:80443-35-2

MF:C21H30N7O17P3

MW:745.42

CID:4745312

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propriedades químicas e físicas

Nomes e Identificadores

-

- [(R)-4-d]NADPH

- (R)-[4- 2H]NADPH

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)

- (R)-[4-2H]NADPH

- [(R)-4-d]NADPH

-

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Método de produção

Método de produção 1

Condições de reacção

1.1R:C:9028-47-1, S:H2O, 1 h, 30°C

Referência

Método de produção 2

Condições de reacção

1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C

Referência

- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95

Método de produção 3

Condições de reacção

1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7

1.2R:CHCl3

1.2R:CHCl3

Referência

- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Método de produção 4

Condições de reacção

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8

Referência

- Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis, Biochemistry, 2008, 47(24), 6499-6507

Método de produção 5

Condições de reacção

1.1R:S:H2O, 30 min, 40°C, pH 9.0

Referência

- Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

Método de produção 6

Condições de reacção

1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5

Referência

- Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism, Angewandte Chemie, 2022, 61(48), e202210934

Método de produção 7

Condições de reacção

1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9

Referência

- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126

Método de produção 8

Condições de reacção

1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5

Referência

- Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis, Biochemistry, 2013, 52(10), 1765-1775

Método de produção 9

Condições de reacção

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7

Referência

- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

- NADP sodium salt

- b-Nicotinamide adenine dinucleotide phosphate hydrate

- NADP disodium salt

- β-NADPH-d4

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Literatura Relacionada

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Produtos relacionados

- 307323-89-3(N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-1H,4H,5H-benzogindazole-3-carbohydrazide)

- 714975-53-8(Methyl 4-aminopyrimidine-5-carboxylate)

- 1806933-96-9(Ethyl 5-chloro-2-(difluoromethyl)-3-hydroxypyridine-6-acetate)

- 1289011-77-3(4-Amino-3-bromopicolinaldehyde)

- 103725-47-9(Glycine,N-[2-(benzoylthio)acetyl]glycylglycyl-)

- 858765-10-3((2Z)-6-(3-methylbut-2-en-1-yl)oxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one)

- 2227798-86-7(methyl 4-(1S)-1-hydroxy-3-methoxy-3-oxopropyl-1-methyl-1H-pyrrole-2-carboxylate)

- 1451393-01-3(3-Chloro-2-(morpholinomethyl)phenylboronic acid)

- 179033-21-7(2-(2,6-Dioxo-piperidin-3-yl)-4,5,6,7-tetrafluoro-isoindole-1,3-dione)

- 120595-80-4(4-Acetamidophenyl b-D-Glucuronide Sodium Salt)

Fornecedores recomendados

Shandong Feiyang Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan Comings Biotechnology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan ChemNorm Biotech Co.,Ltd.

Membro Ouro

CN Fornecedor

Reagente

江苏科伦多食品配料有限公司

Membro Ouro

CN Fornecedor

Reagente